N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride
Overview
Description
“N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride” is a chemical compound with the linear formula C12H24ClNO2 . It can be used as a reagent in the preparation of carbazole derivatives .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H23NO2.ClH/c1-11(2)8-14-12(15-9-11)6-4-10(13-3)5-7-12;/h10,13H,4-9H2,1-3H3;1H . This indicates that the molecule contains a spirocyclic structure, with a nitrogen atom and two methyl groups attached to one of the ring systems.Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.78 . It’s a solid at room temperature and should be stored in an inert atmosphere at 2-8°C . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 293.3±40.0 °C at 760 mmHg, and a flash point of 122.4±16.8 °C .Scientific Research Applications
Synthesis and Derivatives
- Aminomethylation Reactions : The compound was used in aminomethylation reactions to create derivatives like 7-substituted 1'-benzyl-2,4-dioxo-1H,5Hspiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile (Anastasiya N. Khrustaleva et al., 2017).
- Electrocatalytic Oxidation : It was involved in the electrocatalytic oxidation of racemic amines, yielding mixtures of carbonyl compounds and amines (Y. Kashiwagi et al., 1999).
Characterization and Analysis
- Nuclear Magnetic Resonance Spectroscopy : The compound has been characterized by various NMR techniques for structural analysis (Cheng-lu Zhang et al., 2008).
Synthesis of Natural Products and Pheromones
- Synthesis of Spiroacetals in Beetles : Used in the synthesis of spiroacetals like 2,2,8-trimethyl-1,7-dioxaspiro[5.5]undecane, identified in rove beetles (Hesheng Zhang et al., 1999).
- Synthesis of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives : These derivatives have been synthesized and characterized, useful in the study of complex organic compounds (Wulan Zeng et al., 2013).
Solid-Phase Synthesis Techniques
- Microwave-Assisted Solid-Phase Synthesis : The compound is used in the synthesis of piperazines and diazaspirocycles, utilizing α-methyl benzyl resin (Calum Macleod et al., 2006).
Medicinal Chemistry Applications
- Preparation of Antiviral Acyclonucleosides : The compound serves as an intermediate in the synthesis of antiviral acyclonucleosides (M. Pardhasaradhi et al., 1998).
Organic Synthesis Methods
- Preparation Techniques : Detailed methods for the preparation of 1,5-Dioxaspiro[5.5]undecan-3-one have been described, showcasing the compound's versatility in organic synthesis (R. A. Craig et al., 2016).
Quantum Chemical Computations and Crystallography
- DFT Studies and Crystal Structure Analysis : The compound's derivatives have been studied using quantum chemical computations and crystallography to understand its molecular structure and thermodynamic properties (Wulan Zeng et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-11(2)8-14-12(15-9-11)6-4-10(13-3)5-7-12;/h10,13H,4-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTDEUGEHVLMEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCC(CC2)NC)OC1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584077 | |
Record name | N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride | |
CAS RN |
158747-10-5 | |
Record name | N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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